3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one
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Overview
Description
3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one is a chemical compound with a complex structure that includes a dichlorophenyl group and an indolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamines in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to yield the desired product . The reaction conditions are carefully controlled to ensure high yield and purity of the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 3-((3,5-Dichlorophenyl)imino)methyl-1,2-benzenediol
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one is unique due to its specific structural features, such as the indolinone core and the dichlorophenyl group. These features confer distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Biological Activity
3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, its potential therapeutic applications, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features an indolin-2-one core with a 3,5-dichlorophenyl imine substituent. This structural motif is known for its ability to interact with various biological targets, making it a candidate for further pharmacological studies.
Anticancer Properties
Research indicates that derivatives of indolin-2-one, including this compound, exhibit notable anticancer activity. A study demonstrated that related compounds possess IC50 values lower than 4 mM against several cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer) . The mechanism of action is believed to involve inhibition of the VEGFR-2 pathway, which is crucial for tumor angiogenesis.
Table 1: Anticancer Activity of Indolin Derivatives
Compound | Cell Line | IC50 (mM) | Reference |
---|---|---|---|
This compound | MCF-7 | <4 | |
Compound 5d | MCF-7 | 0.09 | |
Compound 5j | HepG-2 | 0.06 | |
Sunitinib | MCF-7 | 4.8 |
Antiviral Activity
The compound has also been investigated for its antiviral properties. Certain derivatives have shown effectiveness against viral replication mechanisms, particularly in inhibiting HIV-1 replication . The structural characteristics of the compound allow it to interact with viral proteins, disrupting their function.
Anti-inflammatory Effects
In addition to its anticancer and antiviral properties, this compound exhibits anti-inflammatory effects. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- VEGFR-2 Inhibition : Compounds similar to this compound have been shown to inhibit VEGFR-2 activity, which plays a pivotal role in tumor growth and metastasis .
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
- Molecular Docking Studies : In silico studies have provided insights into the binding interactions between these compounds and their targets, supporting their potential as therapeutic agents .
Case Studies
Several case studies highlight the efficacy of related compounds in preclinical models:
- Study on MCF-7 Cells : A derivative was found to have an IC50 value significantly lower than standard treatments, indicating superior efficacy in inhibiting cell proliferation.
- VEGFR-2 Inhibition : A comparative study showed that certain derivatives were more effective than Sunitinib in inhibiting VEGFR-2 activity, suggesting a promising avenue for developing new anticancer therapies .
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)imino-1-methylindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c1-19-13-5-3-2-4-12(13)14(15(19)20)18-11-7-9(16)6-10(17)8-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXVLIMRXPAHNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC3=CC(=CC(=C3)Cl)Cl)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.